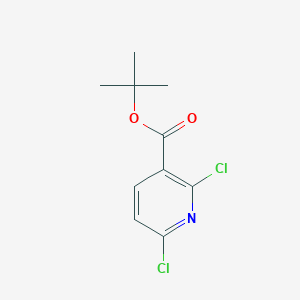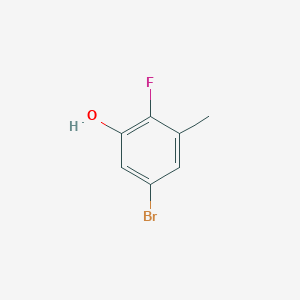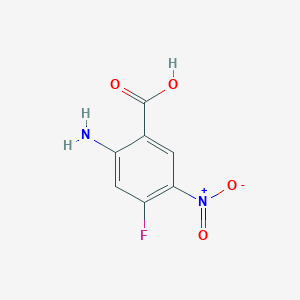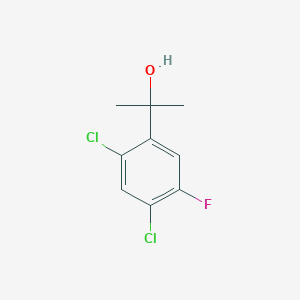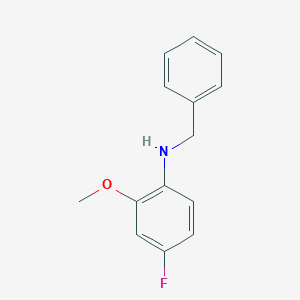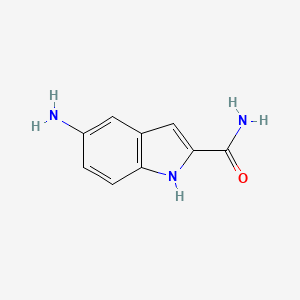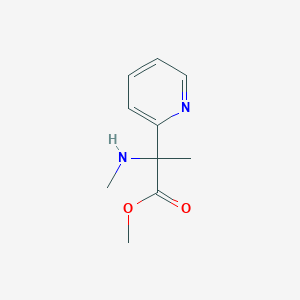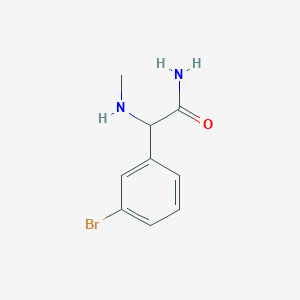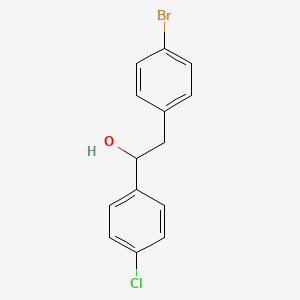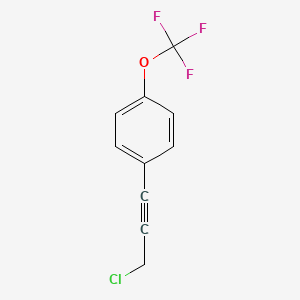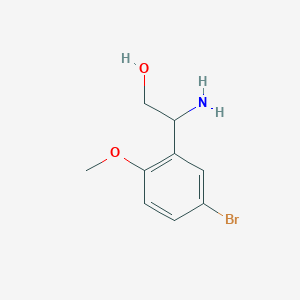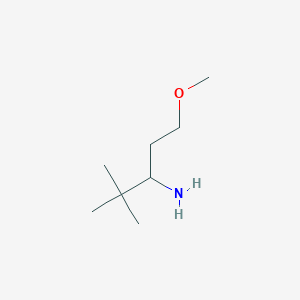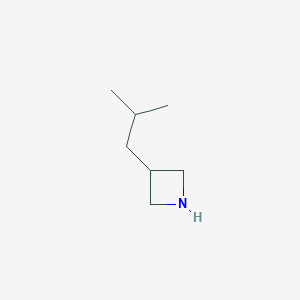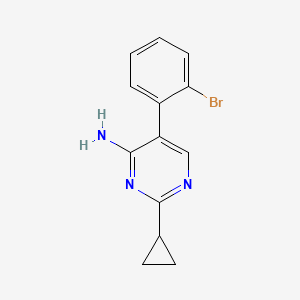
5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Vue d'ensemble
Description
“5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocycles characterized by a ring structure composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group (a six-membered carbon ring) with a bromine atom attached, a cyclopropyl group (a three-membered carbon ring), and an amine group (a nitrogen atom with a lone pair of electrons) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromine atom on the phenyl ring could potentially be reactive in various substitution reactions. The amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point and melting point .Applications De Recherche Scientifique
Palladium-Catalyzed AminationSelective amination reactions catalyzed by palladium complexes represent a significant area of research. For instance, Ji, Li, and Bunnelle (2003) demonstrated the efficient amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, using a palladium-xantphos complex to achieve high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This research highlights the potential of palladium-catalyzed reactions in synthesizing aminated compounds, which could be analogous to processes involving "5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine."
Nucleophilic Aromatic Substitution
The process of nucleophilic aromatic substitution (S_NAr) is crucial for introducing amino groups into aromatic halides. Studies by Kroon and Plas (2010) on the amination of bromophenylpyrimidines suggest mechanisms that might be relevant for understanding reactions involving similar bromophenyl compounds (A. P. Kroon & H. Plas, 2010).
Antiviral Activity of Substituted Pyrimidines
Research on substituted pyrimidines, such as those by Hocková et al. (2003), explores their potential antiviral activities. The study on 5-substituted-2,4-diaminopyrimidines reveals specific derivatives' efficacy against retroviruses, indicating the possible biomedical applications of structurally related compounds (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, & J. Balzarini, 2003).
Crystallography and Regioselectivity
Investigations into the regioselectivity of reactions involving bromopyrimidines, like those conducted by Doulah et al. (2014), provide insights into the structural analysis and synthesis of new compounds through X-ray crystallography. Such research underscores the importance of understanding molecular structures for designing targeted chemical reactions (A. Doulah, H. Eshtiagh-hosseini, M. Mirzaei, M. Nikpour, A. Fazlara, & A. Salimi, 2014).
Heterocyclic Chemistry and Drug Design
The broader field of heterocyclic chemistry, as evidenced by studies on the synthesis and biological evaluation of pyrimidin-2-amines, showcases the potential for developing new molecules with specific biological activities. For example, Liu et al. (2020) designed and synthesized a series of pyrimidin-2-amines with notable anticancer activities, highlighting the therapeutic potential of novel synthetic strategies (Wenjing Liu, Guangcheng Wang, Zhiyun Peng, & Yongjun Li, 2020).
Propriétés
IUPAC Name |
5-(2-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-11-4-2-1-3-9(11)10-7-16-13(8-5-6-8)17-12(10)15/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMANOSWIFBSNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
